N-(4-fluorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide
Overview
Description
N-(4-fluorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a phenylpyrazolo[1,5-a]pyrazinyl moiety, and a thioacetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, using a phenylboronic acid and a halogenated pyrazolo[1,5-a]pyrazine.
Thioacetamide Formation: The thioacetamide linkage is formed by reacting the pyrazolo[1,5-a]pyrazine derivative with a thioacetic acid derivative under suitable conditions.
Attachment of the Fluorophenyl Group: The final step involves the nucleophilic substitution reaction where the fluorophenyl group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide linkage, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazolo[1,5-a]pyrazine ring, potentially leading to amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced pyrazolo[1,5-a]pyrazine derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide
- N-(4-bromophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide
- N-(4-methylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide
Uniqueness
N-(4-fluorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4OS/c21-15-6-8-16(9-7-15)23-19(26)13-27-20-18-12-17(14-4-2-1-3-5-14)24-25(18)11-10-22-20/h1-12H,13H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKYMAINFBOTCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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